molecular formula C20H26N4O3 B6908642 N-(2-methoxy-2-phenylethyl)-1-(4-methoxypyrimidin-2-yl)piperidine-4-carboxamide

N-(2-methoxy-2-phenylethyl)-1-(4-methoxypyrimidin-2-yl)piperidine-4-carboxamide

Cat. No.: B6908642
M. Wt: 370.4 g/mol
InChI Key: VOXKHQIUTPRUFR-UHFFFAOYSA-N
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Description

N-(2-methoxy-2-phenylethyl)-1-(4-methoxypyrimidin-2-yl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides This compound is characterized by its complex structure, which includes a piperidine ring, a pyrimidine ring, and methoxy groups

Properties

IUPAC Name

N-(2-methoxy-2-phenylethyl)-1-(4-methoxypyrimidin-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3/c1-26-17(15-6-4-3-5-7-15)14-22-19(25)16-9-12-24(13-10-16)20-21-11-8-18(23-20)27-2/h3-8,11,16-17H,9-10,12-14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOXKHQIUTPRUFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)N2CCC(CC2)C(=O)NCC(C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-2-phenylethyl)-1-(4-methoxypyrimidin-2-yl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Pyrimidine Ring: This step often involves nucleophilic substitution reactions where a suitable pyrimidine derivative is introduced.

    Attachment of the Methoxy Groups: Methoxylation reactions are carried out using reagents like dimethyl sulfate or methyl iodide under basic conditions.

    Final Coupling: The final step involves coupling the piperidine and pyrimidine intermediates to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-2-phenylethyl)-1-(4-methoxypyrimidin-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-methoxy-2-phenylethyl)-1-(4-methoxypyrimidin-2-yl)piperidine-4-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxy-2-phenylethyl)-1-(4-methoxypyrimidin-2-yl)piperidine-4-carboxamide: can be compared with other piperidine carboxamides or pyrimidine derivatives.

    This compound: might share structural similarities with compounds like piperidine-4-carboxamide or pyrimidine-2-carboxamide.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which might confer unique chemical and biological properties. This could make it a valuable compound for research and development in various scientific disciplines.

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